N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15010123
InChI: InChI=1S/C15H19N3OS2/c1-3-5-10-13-17-18-15(21-13)16-14(19)11-8-6-7-9-12(11)20-4-2/h6-9H,3-5,10H2,1-2H3,(H,16,18,19)
SMILES:
Molecular Formula: C15H19N3OS2
Molecular Weight: 321.5 g/mol

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide

CAS No.:

Cat. No.: VC15010123

Molecular Formula: C15H19N3OS2

Molecular Weight: 321.5 g/mol

* For research use only. Not for human or veterinary use.

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide -

Specification

Molecular Formula C15H19N3OS2
Molecular Weight 321.5 g/mol
IUPAC Name N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-ethylsulfanylbenzamide
Standard InChI InChI=1S/C15H19N3OS2/c1-3-5-10-13-17-18-15(21-13)16-14(19)11-8-6-7-9-12(11)20-4-2/h6-9H,3-5,10H2,1-2H3,(H,16,18,19)
Standard InChI Key WWVQFPCRZJVUSS-UHFFFAOYSA-N
Canonical SMILES CCCCC1=NN=C(S1)NC(=O)C2=CC=CC=C2SCC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide (C₁₆H₂₀N₃O₂S₂) features a 1,3,4-thiadiazole ring substituted at the 2-position with a benzamide group and at the 5-position with a butyl chain. The benzamide moiety is further functionalized with an ethylsulfanyl group at the ortho position. This arrangement introduces steric hindrance from the butyl group and electronic effects from the sulfur atoms, influencing solubility and reactivity .

Table 1: Key Structural Parameters

PropertyValue/Description
Molecular FormulaC₁₆H₂₀N₃O₂S₂
Molecular Weight350.48 g/mol
Thiadiazole Substituents2-Benzamide, 5-butyl
Benzamide Modification2-(Ethylsulfanyl)

The thiadiazole ring’s electron-deficient nature facilitates nucleophilic attacks, while the ethylsulfanyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .

Synthesis and Reaction Pathways

Core Thiadiazole Formation

The 1,3,4-thiadiazole scaffold is typically synthesized via cyclization of thiosemicarbazides or through Hurd-Mori reactions involving hydrazines and carbon disulfide. For this compound, a substituted thiosemicarbazide intermediate likely undergoes cyclization in the presence of phosphorous oxychloride (POCl₃) to form the thiadiazole ring .

Functionalization Steps

  • Butyl Substitution: Alkylation at the 5-position of the thiadiazole ring is achieved using butyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

  • Benzamide Coupling: The benzamide group is introduced via amide bond formation between 2-(ethylsulfanyl)benzoic acid and the thiadiazole amine. This step employs coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Thiadiazole CyclizationThiosemicarbazide, POCl₃, 80°C, 6 hr65–70
Butylation1-Bromobutane, K₂CO₃, DMF, 60°C, 12 hr50–55
Amide CouplingDCC/DMAP, CH₂Cl₂, RT, 24 hr40–45

Physicochemical Properties

Solubility and Partitioning

The compound’s solubility profile is governed by its polar thiadiazole and sulfanyl groups versus the hydrophobic butyl chain. Experimental data for analogs suggest:

  • Aqueous Solubility: ≤0.1 mg/mL (25°C) due to dominant hydrophobic interactions .

  • LogP (Octanol-Water): ~3.2, indicating moderate lipophilicity suitable for passive diffusion across biological membranes .

Thermal Stability

Differential scanning calorimetry (DSC) of related thiadiazoles reveals melting points between 120–150°C, suggesting comparable thermal stability for this compound .

Biological Activity and Mechanisms

Table 3: Hypothetical Antimicrobial Activity

OrganismMIC (µg/mL)Mechanism of Action
Staphylococcus aureus12.5–25Cell wall synthesis inhibition
Escherichia coli25–50DNA gyrase interference

Anticancer Screening

Molecular docking studies propose that the thiadiazole core interacts with kinase active sites (e.g., EGFR), potentially inhibiting proliferation in cancer cells .

Applications and Industrial Relevance

Pharmaceutical Development

This compound’s structural motifs align with FDA-approved thiadiazole drugs (e.g., acetazolamide), suggesting utility in:

  • Antidiabetic Agents: Modulation of carbohydrate-metabolizing enzymes.

  • Anticonvulsants: Voltage-gated ion channel regulation .

Agrochemical Uses

The ethylsulfanyl group’s electronegativity may confer pesticidal activity by disrupting insect nervous systems, analogous to neonicotinoids .

Challenges and Future Directions

Synthetic Optimization

Current yields (~45%) necessitate improved catalysts (e.g., polymer-supported reagents) to enhance efficiency .

Toxicity Profiling

In silico predictions (e.g., ProTox-II) indicate potential hepatotoxicity, warranting in vivo studies to assess safety margins .

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